![molecular formula C12H14ClN3O B12350048 5-chloro-2-[(1,5-dimethyl-1H-pyrazol-4-yl)methoxy]aniline CAS No. 1006962-61-3](/img/structure/B12350048.png)
5-chloro-2-[(1,5-dimethyl-1H-pyrazol-4-yl)methoxy]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-[(1,5-dimethyl-1H-pyrazol-4-yl)methoxy]aniline is a chemical compound that belongs to the class of aniline derivatives It features a chloro-substituted aniline ring connected to a pyrazole moiety via a methoxy linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-[(1,5-dimethyl-1H-pyrazol-4-yl)methoxy]aniline typically involves the following steps:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Methoxylation: The pyrazole derivative is then reacted with a suitable methoxylating agent, such as dimethyl sulfate or methyl iodide, to introduce the methoxy group.
Coupling with Aniline: The methoxylated pyrazole is coupled with 5-chloro-2-nitroaniline under reductive conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-[(1,5-dimethyl-1H-pyrazol-4-yl)methoxy]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
5-chloro-2-[(1,5-dimethyl-1H-pyrazol-4-yl)methoxy]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of 5-chloro-2-[(1,5-dimethyl-1H-pyrazol-4-yl)methoxy]aniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-methoxyaniline: Lacks the pyrazole moiety.
2-[(1,5-dimethyl-1H-pyrazol-4-yl)methoxy]aniline: Lacks the chloro substitution.
5-chloro-2-[(1H-pyrazol-4-yl)methoxy]aniline: Lacks the dimethyl substitution on the pyrazole ring.
Uniqueness
5-chloro-2-[(1,5-dimethyl-1H-pyrazol-4-yl)methoxy]aniline is unique due to the presence of both the chloro-substituted aniline and the dimethyl-substituted pyrazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
1006962-61-3 |
|---|---|
Molecular Formula |
C12H14ClN3O |
Molecular Weight |
251.71 g/mol |
IUPAC Name |
5-chloro-2-[(1,5-dimethylpyrazol-4-yl)methoxy]aniline |
InChI |
InChI=1S/C12H14ClN3O/c1-8-9(6-15-16(8)2)7-17-12-4-3-10(13)5-11(12)14/h3-6H,7,14H2,1-2H3 |
InChI Key |
SNLKMLMEYSDYFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)COC2=C(C=C(C=C2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


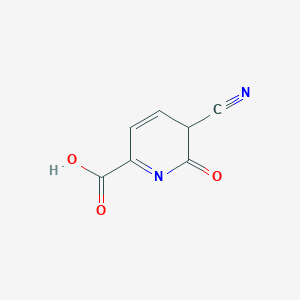

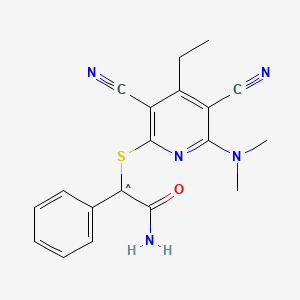
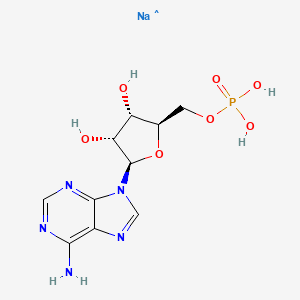
![1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12350006.png)

![trisodium;[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12350022.png)
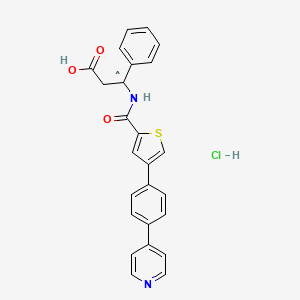
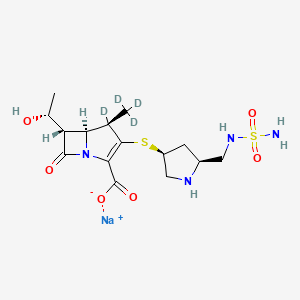

amine](/img/structure/B12350032.png)

![1-ethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12350039.png)
![2,8-Dibromo-1,2,3,4,4a,4b,5,5a,6a,7,8,9,10,10a,10b,11,11a,12a-octadecahydroindeno[1,2-b]fluorene-6,12-dione](/img/structure/B12350043.png)
